molecular formula C14H16N2O5S B158671 5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione CAS No. 1110670-49-9

5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione

Cat. No. B158671
M. Wt: 324.35 g/mol
InChI Key: SLQMNVJNDYLJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(Methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione (MMID) is a novel small molecule that has recently gained attention in the scientific community due to its potential applications in various fields. MMID has a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, anti-viral, and anti-bacterial properties. In addition, its unique chemical structure makes it an attractive target for further research in the fields of drug development and medicinal chemistry.

Scientific Research Applications

Inhibitory Properties in Biochemical Processes

Research indicates that derivatives of 5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione have been evaluated for their inhibitory properties against specific enzymes. For instance, in a study by (Jiang & Hansen, 2011), derivatives of this compound were synthesized and found to be potent inhibitors against caspase-3, a key enzyme in apoptosis, demonstrating competitive inhibitory mechanisms.

Structural Characteristics and Interactions

The structural features of similar compounds have been analyzed to understand their interaction and conformational properties. For example, (Ravishankar et al., 2003) studied a related compound, noting its planar indole ring system and the orientations influenced by intramolecular interactions. This research aids in understanding how such compounds may behave in biological systems.

Antimicrobial Activities

Compounds derived from 1H-indole-2,3-dione, which is structurally related to the compound , have shown promising antimicrobial activities. (Ashok et al., 2015) synthesized a series of such derivatives and found them to exhibit high antimicrobial activity against various bacterial and fungal strains.

Receptor Antagonist Properties

N1-arylsulfonyl derivatives of related indole compounds have been studied for their affinity to specific receptors. (Cole et al., 2005) found that such compounds displayed high affinity for the 5-HT6 receptor, a neurotransmitter receptor, suggesting potential applications in neurological research.

Anti-tumor and Anti-inflammatory Activities

Certain derivatives have shown potential in anti-tumor and anti-inflammatory applications. (Girgis, 2009) reported that some synthesized compounds exhibited promising anti-tumor activity against melanoma cell lines and considerable anti-inflammatory properties.

properties

IUPAC Name

5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQMNVJNDYLJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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